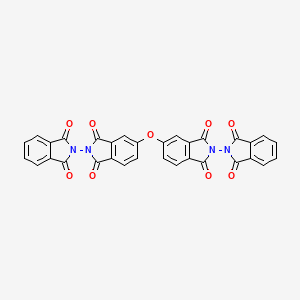
5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as OBIT or OBTT and belongs to the class of quinone derivatives.
Scientific Research Applications
'5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics. It has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Another important application of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is in the field of biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is not fully understood. However, it has been proposed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have shown that '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' exhibits potent antioxidant and anti-inflammatory effects. It has been found to protect against oxidative stress-induced cell damage and reduce inflammation in various cell and animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' in lab experiments is its excellent solubility in various organic solvents. This makes it easy to prepare solutions of the compound for use in experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)'. One of the major areas of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another important area of research is the investigation of the compound's potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the oxidative coupling of 2,2'-biisoindole-1,1',3,3'-tetrone using a suitable oxidizing agent such as iodine or potassium permanganate. This reaction results in the formation of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' as a dark red solid.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H14N4O9/c37-25-17-5-1-2-6-18(17)26(38)33(25)35-29(41)21-11-9-15(13-23(21)31(35)43)45-16-10-12-22-24(14-16)32(44)36(30(22)42)34-27(39)19-7-3-4-8-20(19)28(34)40/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFIYYSTCYHBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Oxybis(2,2'-biisoindole-1,1',3,3'-tetrone) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
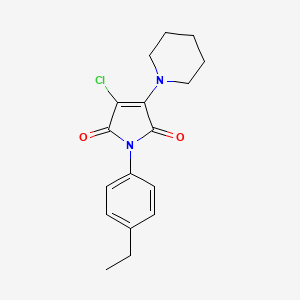
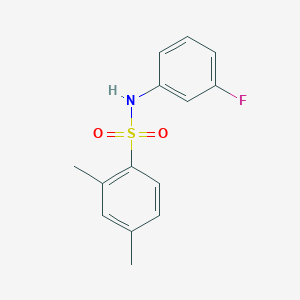
![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)
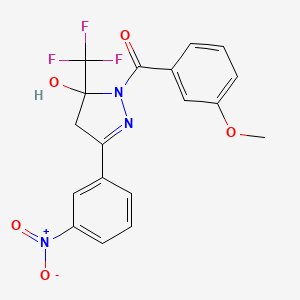
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)
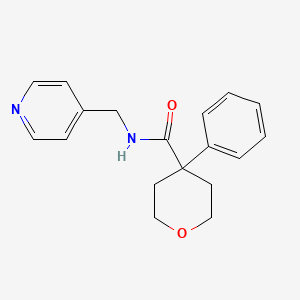
![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)
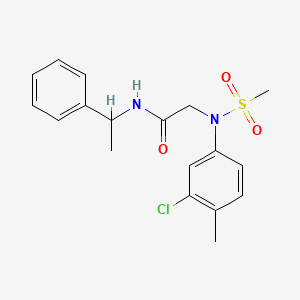
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)